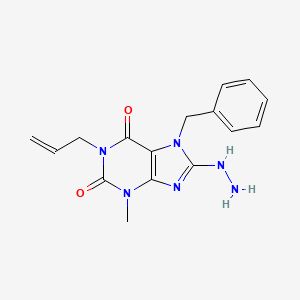
7-Benzyl-8-hydrazinyl-3-methyl-1-prop-2-enylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 7-Benzyl-8-hydrazinyl-3-methyl-1-prop-2-enylpurine-2,6-dione is based on the purine scaffold, which is a heterocyclic aromatic organic compound. It consists of a pyrimidine ring fused to an imidazole ring . The specific substitutions at various positions in the purine ring give rise to the unique properties of this compound.Aplicaciones Científicas De Investigación
Synthesis of Purine Analogs
Research by Alves, Proença, and Booth (1994) demonstrated the synthesis of disubstituted 1-benzylimidazoles, serving as important precursors to purine analogs. Their work outlines a series of reactions leading to the formation of various purine structures, which could be related to the synthesis and applications of 7-Benzyl-8-hydrazinyl-3-methyl-1-prop-2-enylpurine-2,6-dione in medicinal chemistry and drug design (Alves, M., Proença, M. F., & Booth, B., 1994).
Facile Synthesis of Nucleoside Analogs
Kini, Hennen, and Robins (1987) reported a new synthesis method for 7-Methyl-8-oxoguanosine, showcasing a strategy that could be applied to the design and synthesis of nucleoside analogs incorporating the 7-Benzyl-8-hydrazinyl-3-methyl-1-prop-2-enylpurine-2,6-dione scaffold. This research is crucial for developing novel therapeutic agents, especially in the field of antiviral and anticancer drug discovery (Kini, G. D., Hennen, W., & Robins, R. K., 1987).
Heterocyclic Chemistry and Drug Development
Further exploration in heterocyclic chemistry has led to the development of new synthetic routes for complex molecules. For instance, the work on organocatalyzed ring-opening polymerization by Göppert et al. (2022) highlights the synthesis of polymers from benzylmorpholine diones, which could inform the polymer-based applications of purine derivatives like 7-Benzyl-8-hydrazinyl-3-methyl-1-prop-2-enylpurine-2,6-dione. This research is particularly relevant for drug delivery systems and the development of biocompatible materials (Göppert, N. E., et al., 2022).
Antiproliferative Activity and Cancer Research
Molinari et al. (2015) synthesized 1H-Benzo[f]indazole-4,9-dione derivatives conjugated with C-protected amino acids, evaluating their in vitro antiproliferative activity. Such methodologies and biological evaluations could be analogous to studying the antiproliferative potential of 7-Benzyl-8-hydrazinyl-3-methyl-1-prop-2-enylpurine-2,6-dione derivatives, offering pathways to novel anticancer agents (Molinari, A., et al., 2015).
Mecanismo De Acción
Target of Action
The primary targets of the compound “7-Benzyl-8-hydrazinyl-3-methyl-1-prop-2-enylpurine-2,6-dione” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is known that the indole nucleus, a component of many bioactive aromatic compounds, binds with high affinity to multiple receptors . This suggests that “7-Benzyl-8-hydrazinyl-3-methyl-1-prop-2-enylpurine-2,6-dione” may interact with its targets in a similar manner.
Biochemical Pathways
The specific biochemical pathways affected by this compound are yet to be determined. Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that “7-Benzyl-8-hydrazinyl-3-methyl-1-prop-2-enylpurine-2,6-dione” may affect a broad range of biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it is plausible that “7-Benzyl-8-hydrazinyl-3-methyl-1-prop-2-enylpurine-2,6-dione” could have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
7-benzyl-8-hydrazinyl-3-methyl-1-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-3-9-21-14(23)12-13(20(2)16(21)24)18-15(19-17)22(12)10-11-7-5-4-6-8-11/h3-8H,1,9-10,17H2,2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLKCQMNOZXDHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC=C)N(C(=N2)NN)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2399790.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2399792.png)
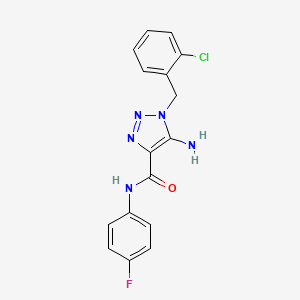
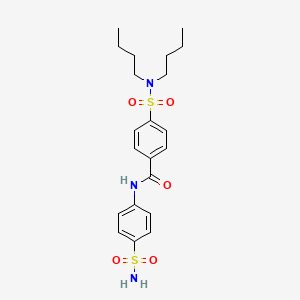

![7-cyclopropyl-2-(4-methoxyphenyl)-9-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2399798.png)

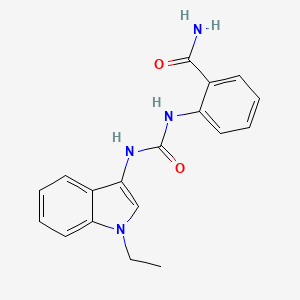

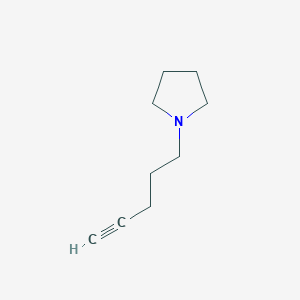


![3-(2-methoxynaphthalen-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2399812.png)